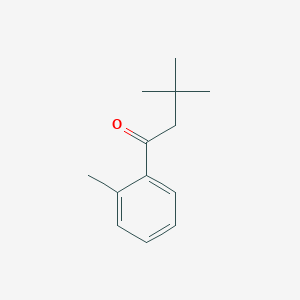

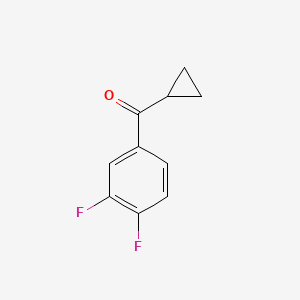

Cyclopropyl 3,4-difluorophenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

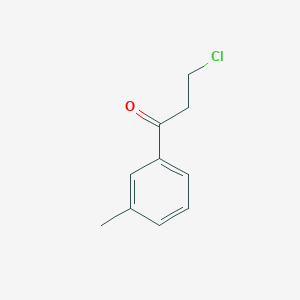

Cyclopropyl 3,4-difluorophenyl ketone is a chemical compound with the CAS Number: 898790-32-4 . It has a molecular weight of 182.17 and its IUPAC name is cyclopropyl (3,4-difluorophenyl)methanone .

Molecular Structure Analysis

The InChI code for Cyclopropyl 3,4-difluorophenyl ketone is 1S/C10H8F2O/c11-8-4-3-7 (5-9 (8)12)10 (13)6-1-2-6/h3-6H,1-2H2 . The InChI key is ONVXAUXWUIDYPG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Cyclopropyl 3,4-difluorophenyl ketone is a colorless oil . Other physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Synthetic Precursors for Heterocycles and Functionalized Molecules

Cyclopropyl ketones, including cyclopropyl 3,4-difluorophenyl ketone analogs, have been utilized as synthetic precursors in the regiospecific synthesis of heterocyclic compounds such as dihydropyrroles and pyrroles. These compounds are prepared through cyclopropanation reactions of alkenes by diazo compounds or in situ-generated phenyliodonium ylides, catalyzed by Rh(II) carboxylates. The resulting doubly activated cyclopropanes serve as key intermediates for further chemical transformations (Wurz & Charette, 2005).

Photocatalytic Cycloadditions

In another study, aryl cyclopropyl ketones were subjected to a formal [3+2] reaction with olefins under visible light photocatalysis, leading to the formation of highly substituted cyclopentane ring systems. This process initiates with the one-electron reduction of the ketone to a radical anion, using a photocatalytic system that includes Ru(bpy)3(2+), La(OTf)3, and TMEDA (Lu, Shen, & Yoon, 2011).

Kinetic Resolution and Cycloaddition Reactions

Furthermore, kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones through gold(I)-catalyzed asymmetric [4+3]cycloaddition with nitrones has been reported. This approach efficiently yields optically active cyclopropyl ketones, demonstrating the scope and potential applications of cyclopropyl ketones in asymmetric synthesis and the construction of complex molecular architectures (Zhang & Zhang, 2012).

Nickel-Catalyzed Cycloadditions

The formation of nickeladihydropyran by oxidative addition of cyclopropyl phenyl ketone to Ni(PCy3) has been identified as a key step in nickel-catalyzed cycloaddition reactions. This intermediate facilitates the synthesis of cyclopentane compounds with carbonyl substituents, showcasing the utility of cyclopropyl ketones in metal-catalyzed cycloadditions (Ogoshi, Nagata, & Kurosawa, 2006).

Chiral Cyclopropenyl Ketones

Chiral cyclopropenyl ketones, closely related to cyclopropyl ketones, have been explored for their reactivity as dienophiles in Diels-Alder reactions. These studies highlight the potential of cyclopropyl ketones and their derivatives in facilitating the synthesis of complex, densely functionalized organic molecules with high reactivity and selectivity (Fisher, Smith, & Fox, 2013).

Propriétés

IUPAC Name |

cyclopropyl-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVXAUXWUIDYPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642509 |

Source

|

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,4-difluorophenyl ketone | |

CAS RN |

898790-32-4 |

Source

|

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

![3-[(4-Methoxyphenyl)methyl]cyclohexanone](/img/structure/B1324657.png)